molecular formula C57H82O26 B10761888 Chromomycin CAS No. 74913-06-7

Chromomycin

Cat. No.: B10761888
CAS No.: 74913-06-7
M. Wt: 1183.2 g/mol
InChI Key: ZYVSOIYQKUDENJ-MNGCYDFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromomycin A3 is typically produced through fermentation processes involving Streptomyces griseus. The biosynthesis involves a series of enzymatic reactions that assemble the polyketide backbone and attach the sugar moieties . The fermentation process can be optimized by manipulating regulatory genes to increase yield .

Industrial Production Methods: Industrial production of this compound A3 involves large-scale fermentation in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Techniques such as chromatography are used to purify the compound to the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: Chromomycin A3 undergoes various chemical reactions, including hydrolysis and complex formation with metal ions. It can be hydrolyzed with aqueous acetic acid or methanolic hydrogen chloride to yield chromomycinone and other derivatives .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chromomycin A3 is part of the aureolic acid family of antibiotics, which includes:

Uniqueness: this compound A3 is unique due to its specific binding affinity for GC-rich regions of DNA and its potent inhibition of RNA polymerase . This makes it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

74913-06-7

Molecular Formula

C57H82O26

Molecular Weight

1183.2 g/mol

IUPAC Name

[6-[[(6S,7S)-6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1

InChI Key

ZYVSOIYQKUDENJ-MNGCYDFMSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.